Gramine

Catalog No.
S529216
CAS No.
87-52-5
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gramine

CAS Number

87-52-5

Product Name

Gramine

IUPAC Name

1-(1H-indol-3-yl)-N,N-dimethylmethanamine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3

InChI Key

OCDGBSUVYYVKQZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Donaxine; Gramine; NSC 16892; NSC-16892; NSC16892.

Canonical SMILES

CN(C)CC1=CNC2=CC=CC=C21

The exact mass of the compound Gramine is 174.1157 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16892. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gramine (N,N-Dimethyl-1H-indole-3-methanamine) is a naturally occurring indole alkaloid widely utilized as a highly reactive, yet bench-stable, Mannich base precursor in organic synthesis. Characterized by its dimethylamine leaving group, Gramine readily forms the reactive 3-methyleneindolenine intermediate under mild conditions, making it a highly effective building block for C3-alkylation, tryptophan derivative synthesis, and the construction of complex indole macrocycles [1]. Beyond its synthetic utility, Gramine is an established allelochemical with potent, environmentally benign algicidal properties, offering a biodegradable alternative to traditional heavy-metal treatments [2]. Its combination of bench stability, high reactivity upon activation, and broad biological activity makes it a critical material for both pharmaceutical manufacturing and environmental R&D.

Substituting Gramine with closely related indole derivatives often results in significant process inefficiencies and handling challenges. For example, attempting C3-alkylation using 3-(chloromethyl)indole is severely limited by the compound's extreme instability, requiring immediate in situ consumption and precluding bulk procurement or storage [1]. Similarly, utilizing indole-3-carbinol (I3C) for macrocycle synthesis leads to substantially lower yields and complex byproduct mixtures due to competing self-condensation pathways[2]. In environmental applications, substituting Gramine with conventional copper sulfate algaecides introduces severe ecological risks, including heavy metal accumulation and non-target toxicity, which Gramine avoids through its biodegradable alkaloid structure [3]. Consequently, Gramine provides a distinct advantage for applications demanding stable storage, high-yield one-pot reactivity, and environmental compliance.

Bench Stability and One-Pot Substitution Suitability

Gramine serves as a stable precursor that can be stored on the bench and activated in situ (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine, CDMT) to form the reactive 3-methyleneindolenine intermediate for one-pot substitutions. In contrast, alternative precursors like 1-Boc-(3-chloromethyl)indole are notoriously unstable and decompose rapidly, preventing isolation and bulk storage. This stability allows Gramine to achieve efficient substitution without the need for sensitive, multi-step handling [1].

Evidence DimensionChemical stability and handling requirements for C3-alkylation
Target Compound DataBench-stable solid; enables one-pot substitution via in situ activation
Comparator Or Baseline3-(chloromethyl)indole (highly unstable; requires immediate in situ generation and consumption)
Quantified DifferenceEliminates the need for handling unstable chlorinated intermediates, enabling scalable one-pot workflows
ConditionsRoom temperature substitution using CDMT or methyl iodide in acetonitrile

Procurement of stable building blocks reduces supply chain complexity and allows for scalable, one-pot synthetic workflows instead of sensitive multi-step handling.

High-Yield Synthesis of Indole Macrocycles

In the synthesis of complex cyclotrimers such as 5,6,11,12,17,18-hexahydrocyclononal[1,2-b:4,5-b':7,8-b'']triindole (CTr), Gramine significantly outperforms indole-3-carbinol (I3C). When treated with dimethyl sulfate and sodium, Gramine yields approximately 75% of the desired CTr. Conversely, the self-condensation of I3C under similar conditions is highly inefficient, yielding only 44.7% CTr while generating substantial byproducts, including cyclic tetramers (11.1%) and linear trimers (7.2%) [1].

Evidence DimensionProduct yield and purity in the one-pot synthesis of indole cyclotrimers
Target Compound Data~75% yield of CTr with minimal byproducts
Comparator Or BaselineIndole-3-carbinol (44.7% yield of CTr with significant tetramer and linear trimer byproducts)
Quantified Difference>30% absolute increase in target macrocycle yield and significant reduction in purification complexity
ConditionsDimethyl sulfate and sodium in ethanol at room temperature

For buyers synthesizing complex indole macrocycles or phytoestrogen analogs, Gramine offers a significantly cleaner, higher-yielding precursor pathway than the commonly used I3C.

High-Yield Synthesis of Tryptophan Derivatives

Gramine and its substituted derivatives serve as highly efficient precursors for the synthesis of unprotected racemic tryptophan derivatives. Utilizing a nickel(II) complex and ethyl propiolate, gramine derivatives (such as 2-methylgramine) achieve coupling yields up to 96%. This methodology bypasses the traditional multi-step, low-yield functionalization of the bare indole ring, offering a streamlined, high-atom-economy route to critical amino acid building blocks [1].

Evidence DimensionReaction yield for unprotected racemic tryptophan derivatives
Target Compound DataUp to 96% yield (for 2-methylgramine) via Ni(II) complex coupling
Comparator Or BaselineTraditional multi-step indole alkylation (lower atom economy, longer reaction times)
Quantified DifferenceAchieves near-quantitative yields in a streamlined catalytic process
ConditionsNickel(II) complex coupling with ethyl propiolate at 0 °C in dichloromethane

Streamlines the procurement of building blocks for amino acid synthesis, reducing step count and improving overall process efficiency.

Environmentally Benign Algicidal Efficacy

Gramine exhibits potent allelopathic properties, making it an effective natural algicide for controlling harmful cyanobacterial blooms. At concentrations of 1000 µg/L, Gramine achieves ≥87% inhibition of Microcystis species. Unlike traditional copper sulfate treatments, which cause severe heavy metal accumulation and non-target ecological damage, Gramine is a biodegradable indole alkaloid that disrupts cyanobacterial physiology without leaving persistent toxic residues [1].

Evidence DimensionAlgicidal inhibition of Microcystis cyanobacteria and environmental persistence
Target Compound Data≥87% inhibition at 1000 µg/L; biodegradable alkaloid structure
Comparator Or BaselineCopper sulfate (achieves inhibition but causes heavy metal accumulation and broad ecological toxicity)
Quantified DifferenceProvides comparable high-level cyanobacterial inhibition while entirely eliminating heavy metal persistence
ConditionsAqueous application against Microcystis cultures

Enables the formulation of eco-friendly algaecides compliant with modern environmental regulations that restrict the use of persistent copper-based treatments.

Precursor for Indole Macrocycle and Phytoestrogen Synthesis

Due to its superior yield profile (75%) and minimal byproduct formation compared to indole-3-carbinol (44.7%), Gramine is a highly efficient starting material for the one-pot synthesis of cyclotrimers (e.g., CTr) and other complex indole-based macrocycles used in endocrinology and oncology research [1].

Streamlined Synthesis of Tryptophan Derivatives

Gramine's ability to cleanly form the 3-methyleneindolenine intermediate makes it a high-yield building block for synthesizing unprotected racemic tryptophan derivatives via transition-metal catalysis, significantly reducing the step count compared to direct indole alkylation [2].

Development of Eco-Friendly Algicides

Leveraging its potent allelopathic inhibition of Microcystis species, Gramine is highly suited for R&D in agricultural and environmental water management, offering a biodegradable, non-heavy-metal alternative to restricted copper sulfate treatments [3].

One-Pot C3-Alkylation Workflows

Because it is a bench-stable solid, Gramine is highly suitable for industrial scale-up of C3-substituted indoles. It can be activated in situ using reagents like CDMT, completely avoiding the hazardous handling and storage issues associated with unstable intermediates like 3-(chloromethyl)indole [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

174.115698455 Da

Monoisotopic Mass

174.115698455 Da

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

138 - 139 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FGQ8A78L14

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (99.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (99.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

87-52-5

Wikipedia

Gramine

General Manufacturing Information

1H-Indole-3-methanamine, N,N-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Gramine-based structure optimization to enhance anti-gastric cancer activity

Xin-Hui Zhang, Qian Guo, Heng-Ying Wang, Yi-Han Li, Mussa Yussuf Khamis, Li-Ying Ma, Bo Wang, Hong-Min Liu
PMID: 33383324   DOI: 10.1016/j.bioorg.2020.104549

Abstract

Gramine is a natural indole alkaloid with a wide range of biological activities, but its anti-gastric cancer activity is poor. Herein, a pharmacophore fusion strategy was adopted to design and synthesize a new series of indole-azole hybrids on the structural basis of gramine. Based on our previous studies, different nitrogen-containing five-membered heterocyclic rings and terminal alkyne group were introduced into the indole-based scaffold to investigate their effect on improving the anti-gastric cancer activity of gramine derivatives. Structure-activity relationship (SAR) studies highlighted the role played by terminal alkyne in enhancing the inhibitory effect, and compound 16h displayed the best antiproliferative activity against gastric cancer MGC803 cells with IC
value of 3.74 μM. Further investigations displayed compound 16h could induce mitochondria-mediated apoptosis, and caused cell cycle arrest at G2/M phase. Besides, compound 16h could inhibit the metastasis ability of MGC803 cells. Our studies may provide a new strategy for structural optimization of gramine to enhance anti-gastric cancer activity, and provide a potential candidate for the treatment of gastric cancer.


Gramine-derived Bromo-alkaloids Activating NF--kB-dependent Transcription from the Marine Hydroid Abietinaria abietina

Alla G Guzii, Tatyana N Makarieva, Sergey N Fedorov, Vladimir A Denisenko, Pavel S Dmitrenok, Aleksanda S Kuzmich, Vladmir B Krasokhin, Hyi-Seung Lee, Yeon-Ju Lee, Valentin A Stonik
PMID: 30807017   DOI:

Abstract

Two new natural products, 6-bromogramine (1) and bis-6-bromogramine (2) were isolated from the marine hydroid A bietinaria abietina and their structures were established using NMR and MS analysis. Compounds 1 and 2 activate NF-cB-dependent transcriptional activity in JB6 Cl 41 NF-KB cells at 1.6 AM concentrations.


Total Synthesis of Tryprostatin B: Synthesis and Asymmetric Phase-Transfer-Catalyzed Reaction of Prenylated Gramine Salt

Matthew Huisman, Mizzanoor Rahaman, Sharif Asad, Sarah Oehm, Sherwin Novin, Arnold L Rheingold, M Mahmun Hossain
PMID: 30561217   DOI: 10.1021/acs.orglett.8b03593

Abstract

A concise and efficient total synthesis of microtubule inhibitor tryprostatin B (1) is described. The key step is the preparation of a diprenylated gramine salt 9a. In this step, the prenyl group is incorporated at the 2-position of the indole moiety by direct lithiation of the Boc-protected gramine. We also developed and optimized the asymmetric phase-transfer-catalyzed reaction with salt 9a to provide the C2-prenyl tryptophan intermediate 2 resulting in 93% enantiomeric excess (ee) and 65% yield. The total synthesis of 1 is done in six steps with 35% overall yield.


Substituent effect of N-benzylated gramine derivatives that prevent the PP2A inhibition and dissipate the neuronal Ca

Dorleta Gonzalez, Raquel L Arribas, Lucia Viejo, Rocio Lajarin-Cuesta, Cristobal de Los Rios
PMID: 29656989   DOI: 10.1016/j.bmc.2018.04.019

Abstract

Following the premises of the multitarget-directed ligands approach for the drug R&D against neurodegenerative diseases, where Alzheimer's disease (AD) outstands, we have synthesized and evaluated analogues of the gramine derivative ITH12657 (1-benzyl-5-methyl-3-(piperidin-1-ylmethyl-1H-indole, 2), which had shown important neuroprotective properties, such as blocking effect of voltage-gated Ca
channels (VGCC), and prevention of phosphoprotein phosphatase 2A (PP2A) inhibition. The new analogues present different substitutions at the pending phenyl ring, what slightly modified their pharmacological characteristics. The VGCC blockade was enhanced in derivatives possessing nitro groups, while the pro-PP2A feature was ameliorated by the presence of fluorine. Chlorine atoms supplied good activities over the two biological targets aimed; nevertheless that substitution provoked loss of viability at 100-fold higher concentrations (10 μM), what discards them for a deeper pharmacological study. Overall, the para-fluorine derivative of ITH12657 was the most promising candidate for further preclinical assays.


Identification of Functional Food Factors as β

Miho Chikazawa, Ryuichiro Sato
PMID: 29491275   DOI: 10.3177/jnsv.64.68

Abstract

Maintaining skeletal muscle functions by controlling muscle metabolism is of utmost importance. β
-Adrenergic receptor (β
-AR), which is expressed in skeletal muscle, is a member of the G-protein-coupled receptor family that plays a critical role in the maintenance of muscle mass. In the present study, using luciferase reporter assays in β
-AR-expressing HEK293 cells, we discovered several food factors that exhibited agonistic activity at mouse or human β
-AR. Osthole, gramine, and hordenine were identified as both mouse and human β
-AR agonists, whereas berberine was identified as a mouse β
-AR agonist only. Additionally, intramuscular injection of gramine or hordenine in mice facilitated gene expression of several cAMP response element binding protein targets, which is thought to result in increased skeletal muscle protein synthesis. This study provides evidence that several food factors might exert potential health effects on skeletal muscle by enhancing cAMP signaling through the activation of β
-AR.


Growth-suppressing and algicidal properties of an extract from Arundo donax, an invasive riparian plant, against Prymnesium parvum, an invasive harmful alga

Reynaldo Patiño, Rakib H Rashel, Amede Rubio, Scott Longing
PMID: 29306391   DOI: 10.1016/j.hal.2017.11.005

Abstract

This study examined the ability of acidic and neutral/alkaline fractions of a methanolic extract from giant reed (Arundo donax) and of two of its constituents, gramine and skatole, to inhibit growth of the ichthyotoxic golden alga (Prymnesium parvum) in batch culture. For this study, growth suppression was defined as inhibition of maximum cell density, algicidal activity as early occurrence of negative growth, and algistatic activity as lack of net growth. The acidic fraction did not affect algal growth. The neutral/alkaline fraction showed growth-suppressing and algicidal activities but no signs of algistatic activity - namely, cells in cultures surviving a partial-algicidal exposure concentration (causing transient negative growth) were later able to initiate positive growth but at higher concentrations, algicidal activity was full and irreversible. Gramine suppressed growth more effectively than skatole and at the highest concentration tested, gramine also showed partial-algicidal and algistatic activity. While the partial-algicidal activities of the neutral/alkaline fraction and of gramine were short-lived (≤6days) and thus may share similar mechanisms, algistatic activity was unique to gramine and persisted for >3 weeks. Given gramine's reported concentration in the neutral/alkaline fraction, its corresponding level of algicidal activity is much lower than the fraction's suggesting the latter contains additional potent algicides. Inhibition of maximum cell density by all test compounds was associated with reductions in exponential growth rate, and in the case of the neutral/alkaline fraction and gramine also reductions in early (pre-exponential) growth. These results indicate that giant reed is a potential source of natural products to control golden alga blooms. Giant reed is an invasive species in North America, thus also providing incentive for research into strategies to couple management efforts for both species.


New insights in the allelopathic traits of different barley genotypes: Middle Eastern and Tibetan wild-relative accessions vs. cultivated modern barley

Mauro Maver, Begoña Miras-Moreno, Luigi Lucini, Marco Trevisan, Youry Pii, Stefano Cesco, Tanja Mimmo
PMID: 32324789   DOI: 10.1371/journal.pone.0231976

Abstract

The two alkaloids gramine and hordenine have been known for playing a role in the allelopathic ability in barley (Hordeum vulgare L.). These allelochemicals can be both found in leaves and roots in some barley cultivars whereas in others one seems to exclude the other. In this study eighteen accessions of barley from the Middle-East area, one accession from Tibet and the modern spring cultivar Barke, already used as parental donor in a nested associated mapping (NAM) population, were screened for their gramine, hordenine and N-methyltyramine (the direct precursor of hordenine) content in leaves, roots and exudates. Moreover, the toxicity of the three allelochemicals on root growth inhibition on lettuce (Lactuca sativa L.) was evaluated. Results of this study showed the preferential production of gramine and hordenine in leaves and roots, respectively, in the nineteen barley accessions. On the other hand, in the modern barley cultivar Barke, the highest content of hordenine in roots and the general lack of gramine suggests a favored biosynthesis of the former. Gramine was not detected in the root exudates. In additions, different metabolomic profiles were observed in wild relatives compared to modern barley genotypes. The results also showed the phytotoxic effects of the three compounds on root growth of lettuce seedlings, with a reduction in root length and an increase of root surface area and diameter. In conclusion, this study highlighted the impact of the domestication effects on the production and distribution of the two allelopathic alkaloids gramine and hordenine in barley.


Natural Products for Drug Discovery: Discovery of Gramines as Novel Agents against a Plant Virus

Aidang Lu, Tienan Wang, Hao Hui, Xiaoye Wei, Weihao Cui, Chunlv Zhou, Hongyan Li, Ziwen Wang, Jincheng Guo, Dejun Ma, Qingmin Wang
PMID: 30730738   DOI: 10.1021/acs.jafc.8b06859

Abstract

Plant viral diseases seriously affect crop yield and quality. The natural product gramine (1) and its simple structural analogues 2-35 were synthesized from indoles, amines, and aldehydes in one step. The antiviral effects of these alkaloids were evaluated systematically. Most of these compounds were found to have higher antiviral effects than commercial ribavirin for the first time. Especially compounds 22, 30, and 31 exhibited significantly higher effects than ningnanmycin, thereby emerging as novel antiviral leads for further optimization. The preliminary implementation indicated that these compounds likely inhibit the assembly of tobacco mosaic virus (TMV) by cross-linking TMV capsid protein. Gramine analogues were also found to have broad-spectrum fungicidal effects. Although gramine has been reported to have influence on germination and development of Erysiphe graminis, these compounds displayed no fungicidal effects against Blumeria graminis f. sp. tritici on wheat in our test. Some of these compounds also exhibited certain insecticidal activities.


Gramine attenuates EGFR-mediated inflammation and cell proliferation in oral carcinogenesis via regulation of NF-κB and STAT3 signaling

Arunkumar Ramu, Suresh Kathiresan, Hemavardhini Ramadoss, Anandhi Nallu, Ramachandran Kaliyan, Theerthu Azamuthu
PMID: 29287200   DOI: 10.1016/j.biopha.2017.12.049

Abstract

Gramine, a natural indole alkaloid found in Hordeum vulgare has been possesses anti-mutagenic properties. The aim of the present study was to evaluate the effect of gramine on inflammation and proliferation in 7,12-dimethylbenz[a]anthracene(DMBA)-induced hamster buccal pouch (HBP) carcinogenesis. Epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation trigged PI3K/Akt/mTOR and JAK signaling that activates NF-κB and STAT3. In contrast, gramine suppressed EGFR tyrosine kinase phosphorylation and simultaneously inhibiting PI3K/Akt/mTOR and JAK phosphorylation, thereby blockage NF-κB and STAT3 nuclear translocation. Attenuation of these oncogenic signals leads to downregulated iNOS, COX-2, TNF-α, IL-6, cyclin D1 and PCNA protein expressions. In addition, gramine enhanced the expression of the tumor suppressors p53, p21
and Gsk-3β by inhibiting MDM2. These results suggested that gramine exhibited anti-inflammation and anti-proliferation effects via suppressed EGFR/PI3K/Akt/mTOR/ IKK/NF-κB and JAK/STAT3 signaling pathways.


Interaction between the barley allelochemical compounds gramine and hordenine and artificial lipid bilayers mimicking the plant plasma membrane

Simon Lebecque, Jean-Marc Crowet, Laurence Lins, Benjamin M Delory, Patrick du Jardin, Marie-Laure Fauconnier, Magali Deleu
PMID: 29955111   DOI: 10.1038/s41598-018-28040-6

Abstract

Some plants affect the development of neighbouring plants by releasing secondary metabolites into their environment. This phenomenon is known as allelopathy and is a potential tool for weed management within the framework of sustainable agriculture. While many studies have investigated the mode of action of various allelochemicals (molecules emitted by allelopathic plants), little attention has been paid to their initial contact with the plant plasma membrane (PPM). In this paper, this key step is explored for two alkaloids, gramine and hordenine, that are allelochemicals from barley. Using in vitro bioassays, we first showed that gramine has a greater toxicity than hordenine towards a weed commonly found in northern countries (Matricaria recutita L.). Then, isothermal titration calorimetry was used to show that these alkaloids spontaneously interact with lipid bilayers that mimic the PPM. The greater impact of gramine on the thermotropic behaviour of lipids compared to hordenine was established by means of infrared spectroscopy. Finally, the molecular mechanisms of these interactions were explored with molecular dynamics simulations. The good correlation between phytotoxicity and the ability to disturb lipid bilayers is discussed. In this study, biophysical tools were used for the first time to investigate the interactions of allelochemicals with artificial PPM.


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